Product packaging for dl-ornithine hydrobromide(Cat. No.:CAS No. 27378-49-0)

dl-ornithine hydrobromide

Cat. No.: B7798849
CAS No.: 27378-49-0
M. Wt: 213.07 g/mol
InChI Key: GWRQMKDBBHFVIZ-UHFFFAOYSA-N
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Description

Dl-ornithine hydrobromide is a useful research compound. Its molecular formula is C5H13BrN2O2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13BrN2O2 B7798849 dl-ornithine hydrobromide CAS No. 27378-49-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diaminopentanoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.BrH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRQMKDBBHFVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950073
Record name Ornithine--hydrogen bromide (1/1)
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Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33960-23-5, 27378-49-0
Record name NSC527495
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ornithine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Perspectives in Biochemical and Synthetic Investigations

The story of ornithine is intrinsically linked to the groundbreaking discovery of the urea (B33335) cycle by Hans Krebs and Kurt Henseleit in 1932. researchgate.net Their work revealed that ornithine plays a catalytic role in the conversion of ammonia (B1221849) to urea in the liver, a fundamental process for nitrogen waste disposal in many organisms. researchgate.netabcam.com This was the first metabolic cycle to be elucidated, marking a major milestone in the field of biochemistry. researchgate.net

Early research focused on understanding the intricate steps of this cycle, where ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline, a reaction catalyzed by ornithine transcarbamylase. abcam.comlifetein.com Subsequent investigations delved into the biosynthesis of ornithine itself, primarily from glutamate (B1630785) in plants and bacteria, and its role as a precursor for other vital molecules. usda.gov In animals, ornithine is largely derived from the breakdown of dietary arginine. usda.gov

From a synthetic chemistry perspective, the preparation of ornithine and its derivatives has been a subject of interest for decades. For instance, a method for the synthesis of DL-ornithine (B143873) hydrochloride was published as early as 1945. acs.org Later, in 1955, a chemical preparation of L-ornithine from L-arginine was described. acs.org The crystal structure of DL-ornithine hydrobromide was determined in the early 1970s, providing crucial insights into its molecular conformation. iucr.orgresearchgate.net These foundational synthetic and structural studies paved the way for its use in more complex research applications.

Scope and Significance of Dl Ornithine Hydrobromide in Contemporary Research

Established Synthetic Routes for this compound

Several methods have been developed for the synthesis of this compound, each with distinct advantages and limitations.

Bucherer-Bergs Reaction Pathways

The Bucherer-Bergs reaction is a well-established method for synthesizing racemic α-amino acids, including DL-ornithine. mdpi.comnih.gov This multi-component reaction typically involves an aldehyde or ketone, ammonium (B1175870) carbonate, and a cyanide source, such as potassium or sodium cyanide. mdpi.com In the context of DL-ornithine synthesis, a suitable starting material is 4-chlorobutyraldehyde dimethyl acetal.

The reaction proceeds through the formation of a hydantoin (B18101) intermediate. This intermediate is subsequently hydrolyzed under acidic conditions to yield DL-ornithine. The final step involves treatment with hydrobromic acid to produce the desired this compound salt. While effective, this pathway necessitates the handling of highly toxic cyanide, which can pose challenges for large-scale production. researchgate.net

A key advantage of the Bucherer-Bergs reaction is its ability to produce the racemic mixture directly, eliminating the need for chiral starting materials. The reaction mechanism involves the initial formation of an α-aminonitrile from the carbonyl compound, ammonia, and cyanide. researchgate.net This intermediate then reacts with carbon dioxide to form a cyano-carbamic acid, which undergoes cyclization and rearrangement to yield the hydantoin scaffold. researchgate.net

Starting MaterialReagentsKey IntermediateFinal Product
4-chlorobutyraldehyde dimethyl acetalAmmonium carbonate, Potassium cyanideHydantoin derivativeThis compound

Hydrolysis of Arginine Derivatives

Another common approach to obtaining ornithine is through the hydrolysis of arginine. Arginine, a proteinogenic amino acid, can be chemically or enzymatically hydrolyzed to yield ornithine and urea. google.comnih.gov For the synthesis of DL-ornithine, a racemic mixture of arginine (DL-arginine) would be used as the starting material.

Chemical hydrolysis can be achieved using strong bases like calcium hydroxide (B78521) under reflux conditions. google.com However, this method can sometimes lead to side reactions, including racemization and the formation of citrulline. google.com

Enzymatic hydrolysis offers a more specific and milder alternative. The enzyme arginase (EC 3.5.3.1), typically isolated from bovine liver, selectively catalyzes the hydrolysis of L-arginine to L-ornithine and urea. google.comnih.gov To produce DL-ornithine, a process that either utilizes a non-selective arginase or involves a subsequent racemization step would be required. The enzymatic route is advantageous due to its high selectivity, which minimizes the formation of byproducts. google.comnih.gov

Starting MaterialMethodKey Products
DL-ArginineChemical Hydrolysis (e.g., with Ca(OH)₂)DL-Ornithine, Urea
L-ArginineEnzymatic Hydrolysis (Arginase)L-Ornithine, Urea

Alternative Synthetic Approaches (e.g., from 3-aminopropanol)

Researchers have explored alternative synthetic routes to DL-ornithine, often starting from readily available and less hazardous materials. One such method begins with the commercially available 3-aminopropanol. cdnsciencepub.comcdnsciencepub.com

This synthesis involves the reaction of 3-aminopropanol with phthalic anhydride (B1165640) to form 3-hydroxypropylphthalimide. cdnsciencepub.com This intermediate is then treated with phosphorus tribromide to yield 3-bromopropylphthalimide. cdnsciencepub.comcdnsciencepub.com The subsequent condensation of 3-bromopropylphthalimide with ethyl acetamidocyanoacetate, followed by hydrolysis, produces DL-ornithine, which can then be isolated as its hydrobromide salt. cdnsciencepub.comcdnsciencepub.com This multi-step synthesis provides a viable alternative to methods requiring high-pressure hydrogenation or toxic cyanides. cdnsciencepub.com

Advanced Chemical Derivatization and Analogue Synthesis

The presence of two amino groups and a carboxylic acid group in ornithine allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives and analogues with various applications.

Selective Amino Group Protection Strategies

The differential reactivity of the α- and δ-amino groups of ornithine presents a challenge and an opportunity for selective chemical modification. Protecting groups are essential tools in peptide synthesis and other derivatization reactions to prevent unwanted side reactions. organic-chemistry.orglibretexts.org

Commonly used amino-protecting groups include the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. organic-chemistry.org The choice of protecting group depends on the specific reaction conditions and the desired deprotection strategy. organic-chemistry.org For instance, the Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved by a base. organic-chemistry.org This orthogonality allows for the selective deprotection of one amino group while the other remains protected. organic-chemistry.org

Strategies for the selective protection of ornithine's amino groups often exploit subtle differences in their reactivity. For example, under certain conditions, it is possible to selectively protect the δ-amino group, leaving the α-amino group free for subsequent reactions like peptide bond formation. nih.govacs.org

Protecting GroupDeprotection Condition
Boc (tert-butoxycarbonyl)Acidic
Fmoc (9-fluorenylmethyloxycarbonyl)Basic

Synthesis of Poly-DL-ornithine and its Derivatives

Poly-DL-ornithine, a polymer of DL-ornithine, is a cationic polypeptide with applications in enhancing cell adhesion in culture and as a component in drug delivery systems. rsc.org The synthesis of poly-DL-ornithine typically involves the polymerization of a protected ornithine monomer.

One common method starts with the synthesis of δ-N-carbobenzoxy-α-N-carboxy-DL-ornithine anhydride. acs.org This monomer can then be polymerized, and the resulting poly(carbobenzoxy-DL-ornithine) is deprotected using a reducing agent like phosphonium (B103445) iodide to yield poly-DL-ornithine hydriodide. acs.org

More recent approaches focus on regioselective polymerization. For instance, Nα,Nδ-bisphenoxycarbonyl-L-ornithine has been synthesized and used as a monomer for the controlled polymerization to yield poly(Nδ-phenoxycarbonyl-L-ornithine). researchgate.net This method allows for the synthesis of polypeptides with well-defined structures. researchgate.net The resulting polymer can be further modified, for example, by guanidination of the free amino groups to produce poly-DL-arginine. acs.org

Synthesis of Fluorinated Ornithine Analogs

The introduction of fluorine into the ornithine scaffold can dramatically alter its biological properties, making fluorinated analogs valuable tools in biochemical research and drug development. A variety of synthetic methodologies have been developed to access these compounds, ranging from the fluorination of functionalized precursors to the assembly of the amino acid from fluorinated building blocks. These strategies allow for the precise placement of one or more fluorine atoms at different positions along the ornithine backbone.

A notable strategy involves the fluorodehydroxylation of hydroxylated ornithine analogs. dissertation.com This method is advantageous as it often employs simpler and safer fluorination techniques compared to direct fluorination. The core principle is the substitution of a hydroxyl group with a fluorine atom. This approach has been successfully used in the preparation of analogs such as 3-fluoro-ornithine and 3,3-difluoro-ornithine. dissertation.com The synthesis of difluoromethylornithine (DFMO), a known inhibitor of ornithine decarboxylase, can also be achieved through this pathway, which is capable of converting a ketone to a difluoro group. dissertation.com

Another significant approach begins with smaller, commercially available fluorinated molecules. For instance, fluoroacetonitrile (B113751) serves as a versatile C1 building block. tcichemicals.com A synthetic route to 5-substituted ornithine derivatives, such as 5-fluoromethylornithine (B39485) and 5-difluoromethylornithine, utilizes fluoroacetonitrile as a key starting material. tcichemicals.comgoogleapis.com The synthesis can proceed through the reaction of fluoroacetonitrile with a Grignard reagent, followed by treatment with sodium cyanide and ammonium chloride to build the initial carbon skeleton, which is then further elaborated into the target ornithine analog. tcichemicals.comgoogleapis.com

The synthesis of Nα-(4-Amino-4-deoxy-10-methylpteroyl)-DL-4,4-difluoroornithine highlights a different strategy, where the fluorinated ornithine moiety is derived from a protected form of DL-4,4-difluoroglutamic acid. nih.gov This demonstrates the utility of using other fluorinated amino acids as precursors to more complex ornithine derivatives. Similarly, trifluoromethyl-containing ornithine analogs have been synthesized through the catalytic hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones. thieme-connect.com

Modern fluorination chemistry offers a wide array of reagents for late-stage fluorination, where the fluorine atom is introduced at a late step in the synthesis of a complex molecule. core.ac.uk Deoxyfluorination reagents such as DAST (diethylaminosulfur trifluoride), Deoxofluor, and XtalFluor-E are extensively used for converting hydroxyl groups to fluorine atoms in chiral precursors, providing access to enantiopure or diastereomerically pure fluorinated amino acids. mdpi.com For example, the synthesis of a fluorinated piperidine (B6355638) intermediate, a precursor to an ornithine analog, was achieved by fluorinating a hydroxylated intermediate with a modern fluorinating agent. acs.orgnih.gov Advanced asymmetric synthesis methods, employing chiral Ni(II) complexes, have also been developed for producing a range of fluorinated amino acids with high enantiomeric purity. beilstein-journals.org

The table below summarizes various synthetic strategies for producing fluorinated ornithine analogs.

Target AnalogKey Synthetic StrategyStarting Material/PrecursorKey Reagents/StepsReference
3-Fluoro-ornithine / 3,3-Difluoro-ornithineFluorodehydroxylationHydroxylated ornithine analogsFluorodehydroxylation reagent dissertation.com
5-Fluoromethylornithine / 5-DifluoromethylornithineBuilding block approachFluoroacetonitrile, n-chloropropanolGrignard reaction, Phthalimide protection googleapis.com
Trifluoromethyl-containing ornithine analogsHydrogenation of a heterocycle3-Amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-oneCatalytic hydrogenation thieme-connect.com
Nα-(4-Amino-4-deoxy-10-methylpteroyl)-DL-4,4-difluoroornithineDerivatization of a fluorinated amino acidDL-4,4-difluoroglutamic acidProtection, coupling reactions nih.gov
N-dibenzyl-4-fluoro-L-ornithineLate-stage deoxyfluorinationHydroxylated ornithine derivativeDeoxyfluorination reagent (e.g., DAST) core.ac.uk
Fluorinated piperidine-based ornithine analogLate-stage deoxyfluorinationHydroxylated piperidine intermediateDess–Martin periodinane (oxidation), Deoxyfluorination reagent acs.orgnih.gov

Biochemical Pathways and Metabolic Interconnections

Role in the Urea (B33335) Cycle and Nitrogen Metabolism

Ornithine is a fundamental component of the urea cycle, a critical metabolic pathway that occurs primarily in the liver. nbinno.compatsnap.com This cycle is the body's primary mechanism for detoxifying ammonia (B1221849), a toxic byproduct of amino acid breakdown, by converting it into urea for excretion. nbinno.compatsnap.com

The cycle begins when ornithine enters the mitochondria and combines with carbamoyl (B1232498) phosphate (B84403), a molecule that carries the first waste nitrogen atom. This reaction, catalyzed by the enzyme ornithine transcarbamylase (OTC), forms citrulline. patsnap.com Citrulline is then transported out of the mitochondria to the cytosol, where it undergoes a series of reactions that incorporate a second nitrogen atom (from aspartate) and ultimately lead to the formation of arginine.

In the final step of the cycle, the enzyme arginase cleaves arginine to produce urea and regenerate ornithine. patsnap.com The regenerated ornithine can then be transported back into the mitochondria to begin another round of the cycle. patsnap.com In this capacity, ornithine acts as an essential carrier molecule, facilitating the conversion of toxic ammonia into excretable urea and playing an indispensable role in maintaining nitrogen balance. nbinno.compatsnap.com Deficiencies in urea cycle enzymes, such as OTC, can lead to the dangerous accumulation of ammonia in the bloodstream, a condition known as hyperammonemia. metwarebio.com

Key Steps in the Urea Cycle Involving Ornithine
Step 1: Formation of Citrulline
Ornithine combines with carbamoyl phosphate in the mitochondria.
Enzyme: Ornithine Transcarbamylase (OTC).
Product: Citrulline.
Step 2: Regeneration of Ornithine
Arginine is cleaved in the cytosol.
Enzyme: Arginase.
Products: Urea and Ornithine.

Involvement in Polyamine Biosynthesis

Ornithine is the direct and essential precursor for the synthesis of polyamines, a class of organic cations crucial for numerous cellular functions, including cell growth, proliferation, and differentiation. metwarebio.comnih.gov

The initial and rate-limiting step in polyamine biosynthesis is the conversion of ornithine to the diamine putrescine. nih.govembopress.org This decarboxylation reaction is catalyzed by the enzyme ornithine decarboxylase (ODC). chegg.com Putrescine then serves as the foundation for the synthesis of higher polyamines. Through the action of spermidine (B129725) synthase, putrescine is converted to spermidine. Subsequently, spermine (B22157) synthase converts spermidine into spermine. embopress.org These polyamines are vital for processes such as DNA stabilization and protein synthesis. metwarebio.com

The synthesis of polyamines is tightly controlled, primarily through the regulation of ornithine decarboxylase (ODC), one of the most highly regulated enzymes in eukaryotic cells. nih.gov The activity of ODC is subject to a negative feedback mechanism by the polyamines themselves. embopress.orgnih.gov

High intracellular levels of polyamines, particularly spermidine and spermine, inhibit ODC activity through a multi-faceted process. embopress.orgresearchgate.net Polyamines induce the synthesis of a protein called antizyme (AZ). embopress.org Antizyme binds directly to ODC monomers, preventing their dimerization into an active enzyme complex and targeting the ODC for degradation by the 26S proteasome. embopress.orgresearchgate.net This degradation is unique as it does not require ubiquitin marking. embopress.org Furthermore, polyamines can also inhibit their own synthesis by repressing the synthesis of ODC and increasing its degradation rate. nih.gov Studies have shown that spermine is the most effective polyamine in regulating ODC activity, while putrescine is the least effective. nih.gov

Regulatory FactorEffect on Ornithine Decarboxylase (ODC)Mechanism of Action
Spermidine/Spermine InhibitionInduces the synthesis of antizyme (AZ). embopress.org
Antizyme (AZ) Inhibition & DegradationBinds to ODC, preventing its activation and targeting it for proteasomal degradation. embopress.orgresearchgate.net
Polyamines (general) RepressionReduce the rate of ODC synthesis and increase its degradation. nih.gov

Interplay with Other Amino Acid Metabolic Pathways

Ornithine's metabolic role extends beyond the urea cycle and polyamine synthesis, connecting it to the metabolism of other key amino acids like L-arginine and L-citrulline.

Ornithine and L-arginine are directly interlinked through the action of the enzyme arginase. researchgate.net Arginase catalyzes the hydrolysis of L-arginine to produce L-ornithine and urea. patsnap.commdpi.com This reaction is not only the final step of the urea cycle but also a critical control point in L-arginine metabolism. researchgate.net By converting arginine to ornithine, arginase regulates the amount of arginine available for other pathways, most notably the production of nitric oxide (NO) by nitric oxide synthase (NOS). researchgate.netresearchgate.net This creates a balance, as ornithine is channeled towards polyamine and proline synthesis, while arginine is used for protein and NO synthesis. researchgate.netnih.gov

Cellular and Molecular Mechanisms of Action

Modulation of Cellular Adhesion and Signaling Pathways

Poly-ornithine is a positively charged polymer that significantly enhances cell adhesion to culture substrates. merckmillipore.comcellsystems.eu This property is attributed to the electrostatic interactions between the cationic polymer and the negatively charged components of the cell membrane, such as proteoglycans and glycoproteins. nih.gov This enhanced adhesion provides a stable anchor for cells, which is a prerequisite for subsequent cellular processes like proliferation, migration, and differentiation. nih.gov

Beyond its role as a physical anchor, poly-ornithine actively modulates intracellular signaling pathways that govern cell behavior. Research has demonstrated that oligodendrocyte precursor cells (OPCs) cultured on poly-L-ornithine exhibit activation of key signaling cascades crucial for their differentiation. Specifically, poly-L-ornithine has been shown to activate the Erk1/2 signaling pathway, which is necessary in the early stages of differentiation, as well as the PI3K signaling pathway, which plays a role in the mid-to-late stages. nih.gov By activating these pathways, poly-ornithine can block the inhibitory effects of other extracellular matrix components, such as fibronectin, on oligodendrocyte differentiation. nih.gov

Furthermore, studies on neural stem/progenitor cells (NSPCs) have revealed that poly-L-ornithine can enhance their migration by activating α-Actinin 4 (ACTN4). nih.gov This activation promotes the formation of filopodia, which are essential for cell motility. nih.gov

Influence on Neuronal Growth and Differentiation

Poly-ornithine is extensively used as a culture substrate to promote the attachment, growth, and differentiation of various neuronal cell types. neuvitro.comcellgs.com Its ability to create a positively charged surface mimics the in vivo extracellular matrix, providing a conducive environment for neuronal development. nih.gov

Mechanism of Action in Neuronal Culture Substrates

When used as a coating on culture dishes, poly-ornithine, often in combination with other extracellular matrix proteins like laminin (B1169045), provides a permissive substrate for neuronal cells. nih.govmdpi.com The primary mechanism is the electrostatic attraction between the positively charged poly-ornithine and the negatively charged neuronal cell surface. This interaction facilitates strong cell adhesion, which is a critical step for neuronal cells to extend neurites and form synaptic connections. The molecular weight of the poly-ornithine polymer can influence its effectiveness, with higher molecular weight polymers offering more binding sites for cells. merckmillipore.comcellgs.com This enhanced attachment is crucial, especially in serum-free or reduced-serum conditions where cell adhesion can be compromised. blossombio.com

Impact on Neuronal Survival and Differentiation Markers

Poly-L-ornithine has been shown to not only support neuronal survival but also to actively promote their differentiation into specific lineages. Studies on rat neural stem/progenitor cells (NSPCs) have demonstrated that culture on a poly-L-ornithine substrate leads to a significant increase in the expression of markers for young neurons and neuroblasts, such as Doublecortin (DCX). nih.govresearchgate.net Additionally, it promotes the expression of Olig2, a marker for young oligodendrocytes. nih.govresearchgate.net This indicates that poly-L-ornithine can direct the differentiation of NSPCs towards both neuronal and oligodendrocytic fates. The pro-differentiative effect is linked to the activation of the ERK signaling pathway. nih.gov

SubstrateCell TypeEffect on Differentiation MarkersSignaling Pathway Implicated
Poly-L-ornithineNeural Stem/Progenitor Cells (NSPCs)Increased expression of Doublecortin (DCX) and Olig2ERK Signaling Pathway
Poly-L-ornithineOligodendrocyte Precursor Cells (OPCs)Promotes maturation and blocks inhibitory signalsErk1/2 and PI3K Signaling Pathways

Participation in Peptide Bond Formation and Protein Synthesis

Ornithine is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during ribosomal protein synthesis as it lacks a corresponding codon. lifetein.com However, it is a key intermediate in metabolic pathways and can be used as a building block in the chemical synthesis of peptides. nih.govacs.org In this context, derivatives of ornithine can be incorporated into peptide chains using standard coupling procedures. nih.gov

A phenomenon known as the "ornithine effect" has been observed in mass spectrometry, where the presence of an ornithine residue in a peptide cation leads to a facile cleavage of the peptide backbone C-terminal to the ornithine. nih.gov This is proposed to occur through the formation of a stable six-membered lactam ring. This effect highlights the chemical reactivity of the ornithine side chain and its influence on the peptide bond. While not part of natural protein synthesis, this demonstrates its ability to participate in peptide linkages under specific chemical conditions.

Cellular Interactions of the Compound and its Polymeric Form

The primary cellular interaction of poly-ornithine is with the cell membrane. As a polycationic molecule, it binds to the negatively charged cell surface through electrostatic interactions. nih.gov This interaction is fundamental to its role in promoting cell adhesion. Studies using zeta potential measurements have confirmed that incubating cells with cationic poly-L-ornithine-based polypeptides leads to a shift in the cell surface charge from negative to positive, indicating binding to the cell surface. nih.gov

Furthermore, research has explored the cellular uptake of poly-ornithine peptides. Studies comparing poly-arginine and poly-ornithine peptides have shown that poly-ornithine-18 (an 18-mer of ornithine) can be taken up by neuronal and neuroblastoma cells. nih.gov This indicates that beyond surface interactions, polymeric forms of ornithine can be internalized by cells. However, the functional consequences of this uptake can differ from other cationic peptides. For instance, while both poly-arginine-18 and poly-ornithine-18 were taken up by cells, only poly-arginine-18 demonstrated neuroprotective effects against glutamate (B1630785) excitotoxicity, suggesting that the specific side-chain structure is crucial for subsequent intracellular activity. nih.gov

Compound/PolymerType of InteractionCellular EffectKey Findings
Poly-L-ornithineElectrostatic Interaction with Cell MembraneEnhanced Cell AdhesionPositively charged polymer binds to negatively charged cell surface.
Poly-ornithine-18Cellular UptakeInternalization into Neuronal CellsDemonstrates that poly-ornithine peptides can cross the cell membrane.

Advanced Research Applications and Experimental Models

Utilization in In Vitro Cell Culture Systems

The application of dl-ornithine (B143873) hydrobromide in in vitro cell culture is primarily centered on its polymeric form, poly-dl-ornithine hydrobromide, which serves as a crucial coating for culture surfaces. This coating modifies the surface properties of culture vessels, rendering them more conducive to cellular attachment and growth, particularly for sensitive cell types like neurons.

Poly-dl-ornithine hydrobromide is widely utilized as a synthetic, positively charged amino acid chain that enhances the adhesion of neurons to both plastic and glass culture surfaces. The positive charge of the polymer interacts favorably with the negatively charged cell membranes of neurons, promoting electrostatic attraction and subsequent cell attachment. This enhanced adhesion is critical for the survival, differentiation, and neurite outgrowth of cultured neurons. The molecular weight of the poly-dl-ornithine can influence its effectiveness, with higher molecular weight polymers offering more binding sites per molecule.

Studies have shown that substrates coated with poly-ornithine significantly increase the proliferation of neural stem/progenitor cells (NSPCs) and can direct their differentiation into specific neural cell types. This effect is believed to be mediated through the interaction of the substrate with the cell membrane, triggering intracellular signaling pathways, such as the ERK signaling pathway, which is involved in neuronal differentiation.

In the context of specific neuronal populations, poly-dl-ornithine hydrobromide is a standard component in protocols for culturing dorsal root ganglion (DRG) and cortical neurons. For DRG neurons, which are primary sensory neurons used extensively in pain and neuroregeneration research, a coating of poly-dl-ornithine is often used in conjunction with other extracellular matrix proteins like laminin (B1169045). This dual coating provides a robust substrate that supports the long-term survival and extensive neurite outgrowth of these neurons.

Similarly, for cortical neuron cultures, which are vital for studying synaptic plasticity, neurodegenerative diseases, and developmental neurobiology, poly-dl-ornithine hydrobromide is employed to create a surface that mimics the in vivo microenvironment. This promotes the attachment and proper morphological development of these central nervous system neurons.

The successful use of poly-dl-ornithine hydrobromide as a coating substrate requires careful attention to methodological details to ensure consistency and optimal results. Key considerations include the concentration of the coating solution, the duration of the coating process, and subsequent washing steps.

ParameterTypical Range/ProcedureRationale
Concentration 10 µg/mL to 500 µg/mLThe optimal concentration can be cell-type dependent. Higher concentrations may be necessary for certain primary neurons.
Incubation Time 2 hours to overnight at 37°CLonger incubation times ensure complete and even coating of the culture surface.
Washing 2-3 washes with sterile water or PBSThorough washing is critical as residual poly-dl-ornithine can be toxic to cells.
Drying Air-dry or use immediatelyCoated surfaces can often be stored for future use if allowed to dry under sterile conditions.
Co-coating Often used with lamininThe combination of poly-ornithine and laminin provides both electrostatic and biological cues for cell attachment and differentiation.

It is crucial for researchers to empirically determine the optimal coating conditions for their specific cell type and experimental setup to achieve the best outcomes.

Applications in Gene Delivery Systems

Beyond its role in cell culture, poly-ornithine, including its racemic and L-isomeric forms, has been investigated for its potential in non-viral gene delivery. Its cationic nature allows it to interact with negatively charged nucleic acids, forming complexes that can be introduced into cells.

Poly-ornithine can electrostatically interact with the phosphate (B84403) backbone of nucleic acids, such as plasmid DNA and siRNA, to form condensed, nanoparticle-like complexes. This condensation is a critical first step in gene delivery as it protects the nucleic acids from degradation by nucleases and facilitates their uptake into cells. The ratio of the polycation to the nucleic acid is a key parameter in determining the size and surface charge of the resulting complexes, which in turn influences their interaction with the cell membrane and subsequent internalization. Research has demonstrated the formation of stable nanoparticles when polypeptides containing ornithine are mixed with siRNA.

Poly-L-ornithine has been shown to mediate the transfer of both DNA and RNA into mammalian cells in culture, leading to enhanced transfection rates. Studies have reported that ornithine-mediated DNA transfer can be significantly more efficient than standard methods like calcium phosphate precipitation for certain cell lines. Under optimal conditions, a substantial percentage of recipient cells can take up and express the delivered genes.

Research on Antimicrobial Activity

While the monomeric form of dl-ornithine hydrobromide does not exhibit significant direct antimicrobial properties, its polymeric form, poly-dl-ornithine, is noted for its ability to inhibit bacterial growth. sigmaaldrich.com Scientific investigations have focused on polymers of ornithine, such as star-shaped poly(l-ornithine)s, which have demonstrated considerable antimicrobial and biofilm-disrupting capabilities. nih.gov

Mechanism of Polymeric Ornithine:

The antimicrobial action of ornithine-containing polymers is primarily attributed to their cationic nature. These polymers interact with the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. nih.govwikipedia.org This interaction disrupts membrane integrity, leading to the leakage of intracellular contents and ultimately, cell death. wikipedia.org

Key characteristics of these antimicrobial polymers include:

Cationic Charge: The primary amino groups in the ornithine residues are protonated at physiological pH, resulting in a positive charge that facilitates electrostatic attraction to microbial surfaces. wikipedia.org

Amphipathicity: The combination of charged groups and a hydrophobic polymer backbone allows for insertion into and disruption of the lipid bilayer of the microbial membrane. wikipedia.org

Molecular Weight: The molecular weight of the polymer can influence its effectiveness, with different weights potentially affecting the ability to penetrate bacterial cell walls. wikipedia.org

Research has shown that star-shaped polypeptides made from poly(l-ornithine) are effective against a broad spectrum of bacteria, including the difficult-to-treat Gram-negative Pseudomonas aeruginosa. nih.gov These synthetic polymers are explored as potential alternatives to traditional antibiotics, particularly for combating resistant bacteria and disrupting biofilms in applications like wound healing. nih.gov

Table 1: Research Findings on Antimicrobial Activity of Ornithine-Based Polymers This table is interactive. You can sort and filter the data.

Compound Studied Target Microorganism Key Finding Reference
Star-Shaped Poly(l-ornithine) Pseudomonas aeruginosa Demonstrates excellent biofilm-disrupting capacity and broad-spectrum antimicrobial activity. nih.gov
Poly-DL-ornithine General Bacteria Noted to inhibit the growth of bacteria; often used as a coating in cell culture. sigmaaldrich.com
Cationic Polymers (General) Gram-positive & Gram-negative Bacteria Mechanism involves electrostatic interaction with and disruption of the anionic bacterial cell membrane. wikipedia.org
L-ornithine-linked PLGA General Bacteria Peptide-mimetic polymers rich in L-ornithine are suggested to have antibacterial properties. mdpi.com

Investigational Studies on Enzyme Inhibition (e.g., Ornithine Decarboxylase Inhibitors)

In the context of enzyme inhibition, dl-ornithine is not the inhibitor but rather the essential substrate for the enzyme Ornithine Decarboxylase (ODC). nih.govfrontiersin.org ODC is a critical, rate-limiting enzyme in the biosynthesis of polyamines, which are small polycationic molecules essential for cell growth, differentiation, and proliferation. nih.govcreative-biolabs.com Due to the role of polyamines in rapidly proliferating cells, ODC has become a significant target for therapeutic intervention in diseases like cancer and certain infectious diseases, such as African sleeping sickness. nih.govnih.gov

Role of dl-Ornithine in ODC Inhibition Assays:

Investigational studies focus on developing inhibitors that can block the active site of ODC, thereby preventing the conversion of ornithine to putrescine, the first step in polyamine synthesis. nih.govfrontiersin.org this compound is fundamental to this research as it serves two primary roles in experimental models:

Natural Substrate: It is used to measure the baseline activity of the ODC enzyme. Assays for ODC activity often utilize a labeled form of L-ornithine (the biologically active isomer) to quantify its conversion to putrescine. frontiersin.org

Competitive Benchmark: It acts as the natural competitor against which potential inhibitors are tested. An effective ODC inhibitor must compete with ornithine for binding to the enzyme's active site. nih.gov

A well-known example of an ODC inhibitor is α-difluoromethylornithine (DFMO or Eflornithine). DFMO is an ornithine analog that acts as an enzyme-activated, irreversible inhibitor. nih.gov It is accepted by ODC as a substrate, but during the catalytic process, it forms a covalent bond with the enzyme, permanently deactivating it. nih.gov The development and testing of such inhibitors are critically dependent on assays that measure their ability to outcompete the natural substrate, ornithine. nih.govnih.gov

Table 2: Role of Ornithine in ODC Inhibition Research This table is interactive. You can sort and filter the data.

Research Area Role of Ornithine Key Inhibitor Example Mechanism of Inhibition Reference
ODC Enzyme Kinetics Natural Substrate N/A Ornithine is catalytically converted to putrescine by ODC. nih.govfrontiersin.org
Cancer Therapeutics Competitive Substrate α-difluoromethylornithine (DFMO) DFMO, an ornithine analog, competes for the ODC active site and irreversibly inactivates the enzyme. nih.gov
African Trypanosomiasis Competitive Substrate α-difluoromethylornithine (DFMO) Inhibition of parasite ODC depletes polyamines necessary for its proliferation. nih.gov
Antifungal Drug Discovery Natural Substrate (Potential Targets) ODC is a potential target as polyamines are essential for fungal growth. creative-biolabs.com
Assay Development Substrate for Measurement 1-amino-oxy-3-aminopropane (APA) Assays measure the reduction in the conversion of ornithine to putrescine in the presence of an inhibitor. nih.govfrontiersin.org

Structural Biology and Supramolecular Chemistry

Crystal Structure Analysis of DL-Ornithine (B143873) Hydrobromide

The precise three-dimensional architecture of dl-ornithine hydrobromide in its crystalline form has been elucidated through X-ray diffraction techniques. Multiple studies have confirmed that the compound crystallizes in the monoclinic system, specifically belonging to the P2₁/c space group. rsc.orgcapes.gov.briucr.org This arrangement means the crystal structure is built upon a unit cell with three unequal axes, with one angle being non-perpendicular to the others.

In the solid state, the ornithine molecule exists as a zwitterion, a molecule with both positive and negative charges. rsc.org Specifically, both of the nitrogen atoms in the ornithine molecule are protonated, carrying a positive charge (NH₃⁺), while the carboxyl group is deprotonated and carries a negative charge (COO⁻). iucr.org This ionic state is fundamental to the molecule's interactions within the crystal. The structure is determined and refined using methods like Patterson and electron-density analysis, with final R-values (a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data) reported as low as 7.3%. rsc.orgcapes.gov.br

Detailed analyses have provided precise measurements of the unit cell dimensions and bond lengths within the molecule. The mean bond distances are approximately 1.249 Å for C–O, 1.469 Å for C–N, and 1.532 Å for C–C. rsc.org The conformation of the molecule and other structural aspects have been thoroughly discussed in these crystallographic studies. iucr.org

Crystallographic Data for this compound
ParameterValue (Source 1)Value (Source 2)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)12.189.388
b (Å)7.887.901
c (Å)11.6111.663
β133° 39′109° 50'
Z (Molecules per unit cell)44

Supramolecular Interactions in Ornithine-Derived Ligands

The assembly of molecules into a stable crystal lattice is directed by a symphony of non-covalent interactions. In ornithine and its derivatives, these forces are crucial for defining the supramolecular architecture, which in turn influences the material's physical properties and biological activity. nih.govnih.gov

Hydrogen bonds are the dominant organizing force in the crystal structure of this compound. The zwitterionic nature of the molecule, with its protonated amino groups (N-H donors) and carboxylate oxygen atoms (acceptors), creates a robust network of intermolecular connections. rsc.org The bromide ion (Br⁻) also acts as a key hydrogen bond acceptor. rsc.org

Hydrogen Bond Distances in this compound
Bond TypeDistance (Å)
N–H⋯O2.84
N–H⋯O2.84
N–H⋯O2.89
N–H⋯Br3.29
N–H⋯Br3.36
N–H⋯Br3.46
Data sourced from the Journal of the Chemical Society A: Inorganic, Physical, Theoretical. rsc.org

While this compound itself lacks aromatic rings and thus does not exhibit π-stacking, the incorporation of aromatic systems into the ornithine core is a common strategy in ligand design. nih.govnih.gov These modifications introduce the potential for various stacking interactions, which are vital in many biological recognition processes. nih.govnih.gov

In ornithine derivatives containing aromatic moieties, interactions such as π⋯π, C-H⋯π, and even rare C=O⋯π contacts have been identified. nih.govresearchgate.net For instance, the analysis of N-α,N-δ)-dibenzoyl-(α)-hydroxymethylornithine revealed the presence of these crucial stacking forces. nih.gov Such interactions play a significant role in stabilizing the crystal packing and are explored in the design of molecules intended to interact with biological targets like proteins and nucleic acids, where stacking is a key feature. mdpi.com

The specific nature of substituents on an ornithine-derived ligand can profoundly influence its crystal packing. The introduction of different functional groups alters the molecule's size, shape, and electronic properties, thereby changing the landscape of possible intermolecular interactions. nih.govnih.gov

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, has revealed that crystal packing in ornithine derivatives is stabilized by a combination of H⋯O, O⋯H, C⋯H, and halogen⋯H interactions. nih.govresearchgate.net The choice of substituent dictates which of these interactions will dominate. For example, introducing fluorine or chlorine atoms will promote halogen⋯H bonds, while adding aromatic rings will introduce π-stacking possibilities. nih.govnih.gov This principle allows for a degree of "crystal engineering," where substituents are strategically chosen to guide the assembly of molecules into a desired supramolecular architecture with specific properties. mdpi.com

Computational Studies and In Silico Modeling in Ligand Design

Computational chemistry and in silico modeling are indispensable tools in modern drug design, and their application to ornithine-derived ligands is a burgeoning field. nih.govmdpi.com These methods allow researchers to predict and analyze the behavior of molecules, saving time and resources in the laboratory.

Molecular interaction surfaces, often generated through techniques like Hirshfeld surface analysis, are used to identify potential active sites on macromolecules for subsequent in silico docking experiments. nih.govnih.gov Docking simulations can predict how an ornithine-derived ligand might bind to a protein target, providing insights into the specific interactions, such as hydrogen bonds and stacking, that stabilize the complex. nih.govnih.gov

Furthermore, computational models are used to calculate the energies of specific interactions, such as the Lippincott-Schroeder model for H-bond energies. nih.govnih.gov The effect of the physiological environment, like the presence of water, can be simulated using methods like the CPCM (Conductor-like Polarizable Continuum Model) to understand how a ligand's geometry might change from the solid state to a solution phase. mdpi.com Web-based tools like SwissADME are employed to predict the pharmacokinetic properties of novel ornithine-based compounds, assessing their potential as viable drug candidates. mdpi.com These computational approaches provide a powerful platform for the rational design and synthesis of new ornithine derivatives for therapeutic applications. mdpi.com

Analytical Methodologies in Research

Chromatographic Techniques for Analysis

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a polar and ionic compound like ornithine, specific chromatographic approaches are required to achieve effective separation and quantification, particularly in complex biological matrices like plasma. helixchrom.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ornithine. Reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are two common modes employed.

RP-HPLC methods have been developed for the quantitative determination of ornithine, often in combination with other amino acids. impactfactor.org A typical RP-HPLC system for ornithine analysis might use an octadecylsilane (B103800) (C18) column. impactfactor.orggoogle.com The mobile phase often consists of an aqueous component, like a phosphate (B84403) buffer or dilute acid (e.g., orthophosphoric acid), and an organic modifier such as acetonitrile. impactfactor.orggoogle.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of multiple components. impactfactor.org Detection is commonly performed using a photodiode-array (PDA) detector, with a wavelength set around 225 nm providing considerable sensitivity for ornithine and related compounds. impactfactor.org

HILIC is particularly well-suited for highly polar compounds like ornithine, which show poor retention on traditional reversed-phase columns. helixchrom.comnih.gov This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. A simple HILIC mixed-mode approach can be used to analyze compounds in the Arginine-Polyamine metabolic pathway, including ornithine, arginine, and citrulline. helixchrom.com This method can achieve highly symmetrical and well-separated peaks using low concentrations of ammonium (B1175870) formate (B1220265) and formic acid in the mobile phase. helixchrom.com

ParameterRP-HPLC Method Example impactfactor.orggoogle.comHILIC Method Example nih.gov
ColumnAgilent Eclipse XDB-C18, 150 × 4.6 mm, 3.5 µmSilica column
Mobile Phase A0.1% Orthophosphoric acid in water0.1% Trifluoroacetic acid in water
Mobile Phase BAcetonitrileAcetonitrile
Elution ModeGradientIsocratic (25:75 Water:Acetonitrile)
Flow Rate1.0 mL/minNot specified
DetectionPDA at 225 nmAPCI-Tandem Mass Spectrometry

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for the analysis of amino acids due to its high sensitivity and selectivity, which can eliminate the need for cumbersome derivatization steps. nih.gov Specifically, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC/MS Q-TOF) has been utilized for the untargeted metabolomic investigation of amino acids and dipeptides. nih.gov

This technique allows for the comprehensive profiling of endogenous amino acids, including ornithine, in biological samples. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation method of choice preceding mass spectrometry for polar analytes like amino acids. nih.goviu.edu The combination of HILIC's separation capabilities with the high mass accuracy and resolution of a TOF mass analyzer enables the confident identification and quantification of numerous metabolites simultaneously. nih.gov In such analyses, data-dependent acquisition can be used to collect both full-scan MS data and MS/MS fragmentation data, which aids in the structural elucidation and confirmation of compounds. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the structural properties of molecules. For dl-ornithine (B143873) hydrobromide, various spectroscopic techniques can be employed.

Other spectroscopic methods are used to study ornithine's interactions and secondary structure. nih.govresearchgate.net

UV-Visible Spectroscopy : This technique can be used to study interactions between ornithine and other molecules, such as proteins. For instance, the interaction between L-ornithine and bovine serum albumin (BSA) resulted in a hyperchromic shift in the UV spectrum, indicating complex formation. nih.govresearchgate.net

Fluorescence Spectroscopy : This method can reveal interactions by monitoring changes in the intrinsic fluorescence of proteins upon binding with ornithine. Studies have shown that L-ornithine can quench the intrinsic fluorescence of serum albumins through a static quenching mechanism. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) and Circular Dichroism (CD) Spectroscopy : These techniques provide information about the secondary structure of proteins and how they are affected by interactions with ligands like ornithine. Binding of L-ornithine to albumin has been shown to cause a decrease in the α-helix content of the protein. nih.govresearchgate.net

Method Validation and Reproducibility in Research Settings

For any analytical method to be useful in a research setting, it must be rigorously validated to ensure that the results are accurate, reliable, and reproducible. Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). impactfactor.org Key validation parameters for methods analyzing ornithine include specificity, linearity, accuracy, precision, and robustness. impactfactor.orgiu.edu

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components. impactfactor.org

Linearity : The method's ability to obtain test results that are directly proportional to the concentration of the analyte. For ornithine analysis, calibration curves typically show excellent linearity with regression coefficients (R²) greater than 0.999. impactfactor.orgnih.gov

Accuracy : The closeness of the test results to the true value. It is often assessed through recovery studies, with results for ornithine analysis typically falling within 98-102%. impactfactor.org

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly. It is expressed as the relative standard deviation (RSD). For ornithine quantification, intra-day and inter-day RSDs are generally low, for example, 1.1% and 3.5%, respectively, in one study. nih.gov

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. impactfactor.org

The validation process ensures that the analytical method is suitable for its intended purpose, whether it's for quantifying ornithine in plasma or assessing its purity in a bulk sample. nih.govimpactfactor.org

Validation ParameterTypical Acceptance CriteriaReported Finding for Ornithine Analysis
Linearity (R²)> 0.99> 0.999 impactfactor.orgnih.gov
Accuracy (% Recovery)Typically 80-120% (or 98-102% for assay)99.8% to 100.9% impactfactor.org
Precision (Inter-day RSD)< 15% (or < 5% for assay)3.5% nih.gov
Precision (Intra-day RSD)< 15% (or < 5% for assay)1.1% nih.gov

Q & A

Q. What are the optimal methods for synthesizing and purifying DL-ornithine hydrobromide?

this compound can be synthesized via the Bucherer-Bergs reaction, which involves 4-chlorobutanal, hydrogen cyanide, and ammonium carbonate under controlled ammonolysis and salicylate hydrolysis conditions . Post-synthesis purification typically employs recrystallization in ethanol-water mixtures to achieve >98% purity. Analytical techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) should confirm identity and purity, referencing spectral databases (e.g., NIST) for validation .

Q. What solvent systems are recommended for preparing this compound solutions in experimental settings?

For cell culture applications, prepare a stock solution (50–100 mg/mL) in dimethyl sulfoxide (DMSO), followed by sequential dilution with PEG300, Tween-80, and saline/ddH₂O to achieve working concentrations (e.g., 5 mg/mL). Heating (≤50°C) or sonication may resolve precipitation . Note that solvent ratios must align with final volume percentages to maintain solubility and bioactivity .

Q. How should researchers store this compound to ensure stability?

Store lyophilized powder at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles of prepared solutions, as hydrolysis of the hydrobromide salt may occur, altering pH and bioactivity .

Advanced Research Questions

Q. How can this compound be integrated into experimental designs for studying hepatocyte proliferation or differentiation?

In primary monolayer cultures of fetal rat hepatocytes, supplement culture medium (CM) with 0.4 mM this compound and ³H-labeled tracer to monitor metabolic flux. Centrifugation and trichloroacetic acid (TCA) precipitation can isolate ornithine-derived metabolites (e.g., arginine) for analysis via liquid scintillation counting or amino acid profiling . Validate dose-dependent effects using controls lacking ornithine or its analogs.

Q. What methodological strategies resolve contradictions in reported cell viability data when using poly-DL-ornithine hydrobromide as a coating substrate?

Discrepancies in cell adhesion/viability may arise from variations in polymer molecular weight (>30,000 Da recommended), coating concentration (5–50 µg/mL), or solvent residues. Replicate studies using standardized protocols (e.g., sterile PBS for dilution, 24-hour coating at 37°C) and include negative controls (uncoated surfaces) . Cross-validate findings with alternative assays (e.g., MTT, ATP luminescence) to distinguish substrate effects from cytotoxicity.

Q. How can researchers assess the metabolic and toxicological profiles of this compound derivatives?

For derivatives like 2-(difluoromethyl)-DL-ornithine, conduct acute toxicity assays (e.g., LD₅₀ in rodent models) via intracerebral or intraperitoneal routes, monitoring neurobehavioral endpoints (e.g., seizures). Pair these with in vitro mutagenicity screens (Ames test) and reproductive toxicity models. Reference structural analogs (e.g., eflornithine) to hypothesize mechanisms and identify critical thresholds .

Q. What analytical frameworks are recommended for validating the identity of novel this compound polymorphs or hydrates?

Use differential scanning calorimetry (DSC) to characterize thermal transitions (e.g., melting points, decomposition) and compare against literature values (e.g., 191.33 kJ/mol enthalpy of formation) . Supplement with X-ray diffraction (XRD) for crystallographic data and mass spectrometry (MS) for molecular ion verification. Adhere to IUPAC guidelines for reporting uncertainties and reproducibility .

Data Reproducibility and Compliance

Q. How should researchers document experimental protocols involving this compound to meet reproducibility standards?

Follow the Beilstein Journal of Organic Chemistry guidelines: describe synthesis, characterization, and application procedures in sufficient detail within the main text or supplementary materials. For cell studies, report batch numbers, purity certificates (COA), and storage conditions . Reference primary data sources (e.g., NIST thermochemical tables) and avoid secondary summaries .

Q. What ethical and regulatory considerations apply to preclinical studies using this compound in animal models?

Align with institutional animal care protocols (IACUC) for dosing, endpoint monitoring, and euthanasia. For EU-based research, ensure GDPR compliance in data handling if human-derived cells are indirectly involved . Disclose conflicts of interest (e.g., commercial reagent suppliers) in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.